(3Z)-7-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one (3Z)-7-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13427165
InChI: InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15(20)9-13-12-6-3-7-14(18)16(12)19-17(13)21/h2-9H,1H3,(H,19,21)/b13-9-
SMILES: COC1=CC=CC(=C1)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.7 g/mol

(3Z)-7-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC13427165

Molecular Formula: C17H12ClNO3

Molecular Weight: 313.7 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-7-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C17H12ClNO3
Molecular Weight 313.7 g/mol
IUPAC Name (3Z)-7-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Standard InChI InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15(20)9-13-12-6-3-7-14(18)16(12)19-17(13)21/h2-9H,1H3,(H,19,21)/b13-9-
Standard InChI Key UOXMJVYAJRRPGC-LCYFTJDESA-N
Isomeric SMILES COC1=CC=CC(=C1)C(=O)/C=C\2/C3=C(C(=CC=C3)Cl)NC2=O
SMILES COC1=CC=CC(=C1)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O
Canonical SMILES COC1=CC=CC(=C1)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O

Introduction

The compound "(3Z)-7-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one" is a derivative of the indole family, characterized by its fused aromatic ring system and functional substitutions. Indole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This molecule features:

  • A chloro substitution at position 7 of the indole ring.

  • A methoxyphenyl group linked via an oxoethylidene moiety at position 3.

  • A conjugated system that may contribute to its electronic and biological properties.

Chemical Features:

  • Indole Core: The 1,3-dihydroindol-2-one structure is a key pharmacophore in many bioactive compounds.

  • Chlorine Substitution: The electron-withdrawing chloro group may influence the compound's reactivity and interaction with biological targets.

  • Methoxyphenyl Group: This aromatic substitution often enhances lipophilicity and may improve membrane permeability.

Synthesis

The synthesis of such compounds typically involves:

  • Condensation Reactions: Formation of the oxoethylidene linkage through aldol condensation or similar methods.

  • Substitution Chemistry: Introduction of the chloro group via electrophilic substitution on the indole ring.

  • Functionalization: Addition of the methoxyphenyl group through coupling reactions.

Biological Activity

While specific data for this compound is unavailable, structurally related indole derivatives are known to exhibit:

  • Anticancer Activity: Targeting cell cycle regulation or inducing apoptosis.

  • Antimicrobial Effects: Inhibiting bacterial or fungal growth.

  • Anti-inflammatory Properties: Modulating inflammatory pathways.

Hypothetical Applications:

Given its structural features, this compound could potentially act as:

  • A kinase inhibitor due to its planar structure and potential for hydrogen bonding.

  • An antimicrobial agent targeting bacterial enzymes or membranes.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

  • NMR Spectroscopy: For proton and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups like carbonyls and aromatic systems.

Table 2: Typical Spectroscopic Data

TechniqueKey Observations
NMR (1H)Peaks for aromatic protons
IRBands for C=O (~1700 cm⁻¹)
MSM+ peak at ~301 m/z

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator